(2r,3s)-2-Ethyl-3-methylpentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-ethyl-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Analysis and Structural Elucidation of 2r,3s 2 Ethyl 3 Methylpentanamide
Assignment of Absolute Configuration for (2R,3S)-2-Ethyl-3-methylpentanamide
The designation (2R,3S) specifies the absolute configuration at the two chiral centers of the 2-Ethyl-3-methylpentanamide molecule. The assignment of this configuration is a critical step and is achieved through a combination of synthetic strategies and advanced analytical techniques.
Methodologies for Diastereomeric and Enantiomeric Correlation
The correlation of diastereomers and enantiomers is a cornerstone of stereochemical assignment. Since this compound is one of four possible stereoisomers, its synthesis and characterization are often intertwined with those of its diastereomers, (2R,3R)- and (2S,3S)-2-Ethyl-3-methylpentanamide, and its enantiomer, (2S,3R)-2-Ethyl-3-methylpentanamide.
Stereoselective synthesis is a primary method for obtaining a specific stereoisomer. This often involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereochemistry. For instance, the synthesis could start from a chiral precursor of known absolute configuration, such as a derivative of L-isoleucine, which possesses a similar carbon skeleton. The subsequent chemical transformations would be designed to proceed with predictable stereochemical outcomes, thus correlating the configuration of the starting material to the final product.
Another powerful technique is the derivatization of the chiral amide with a chiral resolving agent of known absolute configuration. This creates a pair of diastereomers that can be separated and distinguished using techniques like NMR spectroscopy or X-ray crystallography. The known configuration of the resolving agent allows for the deduction of the unknown configuration of the amide.
Advanced Spectroscopic Techniques for Stereochemical Determination
While standard spectroscopic methods provide information about the connectivity of a molecule, advanced techniques are required to probe its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is invaluable. While direct determination of absolute configuration by NMR is not typically possible, it is a powerful tool for determining relative stereochemistry and for analyzing diastereomeric purity. Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which can help to distinguish between diastereomers. Furthermore, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ic.ac.uk This technique is particularly powerful for determining the absolute configuration of molecules in solution. google.comnih.gov The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (2R,3S) isomer). google.com A match between the experimental and calculated spectra confirms the absolute configuration. google.com This method is advantageous as it does not require crystallization of the compound. google.com
X-ray Crystallography: The unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. google.comnih.govfrontiersin.orgnih.gov This technique requires the formation of a high-quality single crystal of the compound, or a derivative containing a heavy atom (anomalous scatterer). nih.gov The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of all atoms and thus the absolute stereochemistry. frontiersin.orgnih.gov
| Technique | Information Provided | Sample Requirements |
| NMR Spectroscopy | Relative stereochemistry, diastereomeric purity, enantiomeric excess (with chiral auxiliaries). | Soluble sample. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Soluble sample, requires theoretical calculations. google.com |
| X-ray Crystallography | Unambiguous absolute configuration. | High-quality single crystal. google.comnih.gov |
Chiral Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chiral chromatography is essential for the separation of stereoisomers and the assessment of enantiomeric and diastereomeric purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed with chiral stationary phases (CSPs).
The separation mechanism relies on the differential interaction of the stereoisomers with the chiral environment of the stationary phase, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving successful separation. For a compound like this compound, a variety of commercially available chiral columns could be screened to find the optimal separation conditions.
The results of chiral chromatography provide crucial data on the stereochemical purity of a sample. For instance, a chromatogram showing a single peak for this compound would confirm its high stereoisomeric purity.
Conformational Analysis of this compound
Experimental Approaches to Conformational Preferences
Experimental techniques can provide valuable insights into the preferred conformations of a molecule in different states.
Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds, such as the N-H and C=O bonds of the amide group, are sensitive to their local environment and can be used to study conformational changes. nih.gov For example, the presence of intramolecular hydrogen bonding, which would stabilize certain conformations, can often be detected by shifts in the N-H stretching frequency. nih.gov The amide I (primarily C=O stretch) and amide II (a combination of N-H in-plane bending and C-N stretching) bands are particularly informative for studying the secondary structure of larger peptides and can also provide conformational information for smaller amides.
NMR Spectroscopy: As mentioned earlier, NMR techniques like NOE can provide distance constraints between protons, which helps in identifying the predominant conformation(s) in solution. Additionally, the measurement of coupling constants (J-values) between vicinal protons can provide information about the dihedral angles between them, which is directly related to the conformation around the connecting bond.
Theoretical and Computational Studies on Conformational Landscapes
In conjunction with experimental methods, theoretical and computational chemistry plays a vital role in exploring the full conformational landscape of a molecule.
Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule as a function of its geometry. MM methods are computationally inexpensive and are well-suited for performing conformational searches to identify a wide range of possible low-energy structures.
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. Single-point energy calculations or geometry optimizations on the conformers identified by MM can provide more reliable relative energies and detailed geometric parameters. A predictive algorithm correlating DFT-calculated structures with experimental proton chemical shifts has been developed for secondary amides, which could be applicable here.
A typical computational workflow for the conformational analysis of this compound would involve:
A systematic or stochastic conformational search using a molecular mechanics force field to generate a large number of potential conformers.
Geometry optimization of the identified low-energy conformers using a suitable quantum mechanics method (e.g., DFT).
Calculation of the vibrational frequencies for each optimized conformer to confirm that they are true energy minima and to predict their IR and VCD spectra.
Calculation of NMR parameters for the low-energy conformers to compare with experimental data.
Analysis of the relative energies of the conformers to determine their Boltzmann population at a given temperature, providing a picture of the conformational equilibrium.
Through this combined experimental and theoretical approach, a comprehensive understanding of the stereochemistry and conformational preferences of this compound can be achieved.
Advanced Synthetic Methodologies for 2r,3s 2 Ethyl 3 Methylpentanamide and Analogues
Asymmetric Synthesis Strategies for Chiral Amides
The generation of chiral amides with defined stereocenters, such as the adjacent non-contiguous stereocenters in (2R,3S)-2-Ethyl-3-methylpentanamide, requires sophisticated synthetic methods. These strategies are designed to overcome challenges like racemization and to provide high diastereomeric and enantiomeric purity.
Stereoselective N-Alkylation of Amides via Catalytic Approaches
Direct catalytic N-alkylation of amides using alcohols has emerged as an atom-economical and environmentally benign method. nih.govcymitquimica.com This approach often utilizes transition-metal catalysts, such as ruthenium or iridium complexes, which operate via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. rsc.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide to form an enamine or iminium intermediate, followed by reduction.
For the synthesis of analogues of this compound, a primary amide could be alkylated with a suitable alcohol. A robust ruthenium-based catalytic system has been shown to be effective for the selective mono-N-alkylation of natural amino acid amides with alcohols, proceeding with good to excellent yields and high retention of stereochemical integrity. nih.gov For instance, the N-alkylation of an amino-amide with n-propanol using a ruthenium catalyst and a Brønsted acid co-catalyst can achieve quantitative yields with high enantiomeric excess. nih.gov This method avoids the need for stoichiometric activating reagents and minimizes waste, generating water as the only byproduct. cymitquimica.com
Table 1: Catalytic N-Alkylation of Amino Amide Derivatives with Alcohols
| Catalyst System | Amine Substrate | Alcohol | Yield | Stereochemical Retention | Reference |
|---|---|---|---|---|---|
| Ru-complex / Brønsted Acid | α-Amino Amide | Primary Alcohol | Good to Excellent | High | nih.gov |
| [Cp*IrCl2]2 / NaOAc | Carbamates / Amides | Benzyl Alcohol | Up to 94% | Not specified | rsc.org |
This table presents generalized findings on catalytic N-alkylation.
Development and Application of Racemization-Free Coupling Reagents in Amide Formation
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. However, when using chiral α-substituted carboxylic acids, such as the precursor (2R,3S)-2-Ethyl-3-methylpentanoic acid, there is a significant risk of racemization at the α-position during acid activation. To address this, numerous "racemization-free" coupling reagents have been developed. nih.gov
Ynamides have been introduced as highly efficient coupling reagents that operate under exceptionally mild conditions, preventing racemization during the activation of chiral carboxylic acids. youtube.com The process involves a two-step, one-pot strategy where the carboxylic acid adds to the ynamide, followed by aminolysis. This method shows excellent selectivity for amidation and is compatible with various functional groups, eliminating the need for protection strategies. youtube.com Other modern reagents designed to suppress racemization include those based on triazines, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been successfully used in the synthesis of lacosamide (B1674222) analogues. youtube.comgoogle.com
Table 2: Comparison of Coupling Reagents in Chiral Amide Synthesis
| Coupling Reagent | Key Features | Racemization Risk | Application Example | Reference |
|---|---|---|---|---|
| Ynamides | Mild conditions, atom-economical, no additives needed | Negligible | Dipeptide synthesis, complex amides | youtube.comnih.gov |
| DMTMM | Efficient, compatible with various functional groups | Low | Lacosamide analogues | youtube.com |
This table highlights the characteristics of different coupling reagents.
Enantioselective Carbene Insertion into Amide N-H Bonds
A powerful strategy for forming C-N bonds is the insertion of a carbene into an amide N-H bond. Recent advancements have enabled this transformation to be performed with high enantioselectivity through cooperative catalysis. youtube.comgoogle.com This method typically involves an achiral rhodium or copper complex to generate the carbene from a diazo compound, and a separate chiral catalyst, such as a squaramide or amino-thiourea, to control the stereochemistry of the insertion via hydrogen bonding interactions. youtube.comacs.orgwikipedia.org
This approach allows for the rapid and efficient synthesis of chiral amides from simple primary amide feedstocks under mild conditions. youtube.comgoogle.com For the synthesis of a structure like this compound, this method would involve the reaction of a simple amide with a chiral diazo compound, although controlling two adjacent stereocenters would present a significant challenge requiring careful selection of both the diazo precursor and the catalytic system. The reaction is noted for its broad substrate scope and rapid rates, often completing in minutes. youtube.com
Utilization of Chiral Lithium Amide Bases in Asymmetric Deprotonation
Chiral lithium amide bases are powerful reagents for creating stereocenters by removing a proton in an enantioselective manner (asymmetric deprotonation). This strategy is particularly effective for desymmetrizing prochiral ketones to generate chiral enolates, which can then be trapped with an electrophile.
While direct application to an acyclic amide like this compound is less common, the principle can be applied to the synthesis of its precursors. For example, a prochiral ketone could be deprotonated using a chiral lithium amide, such as lithium N,N-bis(1-phenylethyl)amide, to form an enolate. Subsequent alkylation would set one of the stereocenters. The stereochemical outcome of these reactions can be highly dependent on reaction conditions, such as the presence of additives like lithium chloride, which can influence the aggregation state and reactivity of the chiral base.
Stereoselective Synthesis Employing Chiral Auxiliaries (e.g., Oxazolidinone Auxiliaries)
Chiral auxiliaries are one of the most reliable and well-established tools for asymmetric synthesis. researchgate.netwilliams.edu The Evans oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.netrsc.orgcolab.ws To synthesize this compound, one could start by acylating an Evans oxazolidinone with propionyl chloride. colab.ws
The resulting N-propionyl oxazolidinone can be converted into a stereodefined Z-enolate using a base like lithium diisopropylamide (LDA). This enolate can then undergo a diastereoselective alkylation. To achieve the (2R,3S) configuration of the final product, a two-step alkylation sequence would be necessary. First, reaction with an ethyl halide would install the ethyl group at the α-position. Subsequent reaction at the β-position is achieved via an aldol condensation with an appropriate aldehyde, followed by reduction. The stereochemistry is directed by the bulky substituent on the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. google.com After the desired stereocenters are set, the auxiliary can be cleaved under mild conditions (e.g., with alkaline hydrogen peroxide) to yield the chiral carboxylic acid, which is then converted to the primary amide. colab.ws
Table 3: Key Steps in Evans Auxiliary-Mediated Synthesis
| Step | Reagents | Purpose | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 1. Acylation | Oxazolidinone, n-BuLi, Acyl Halide | Attach prochiral substrate to auxiliary | N/A | colab.ws |
| 2. Enolate Formation | LDA or Boron Triflate/Amine | Generate a stereodefined enolate | High (typically Z-enolate) | google.com |
| 3. Alkylation/Aldol | Alkyl Halide or Aldehyde | Create new C-C bond and stereocenter | Often >95% de | researchgate.netcolab.ws |
This table outlines the general sequence and high diastereoselectivity achievable with Evans auxiliaries.
Biocatalytic Approaches: Transaminase-Mediated Dynamic Kinetic Resolutions
Biocatalysis offers highly selective and environmentally friendly routes to chiral molecules. Transaminases (TAs) are particularly valuable for the synthesis of chiral amines and their derivatives. youtube.com A powerful strategy for synthesizing compounds with adjacent stereocenters, like those in analogues of this compound, is the dynamic kinetic resolution (DKR) of a racemic α-alkyl-β-keto amide.
In this approach, a racemic α-alkyl-β-keto amide is subjected to a transaminase enzyme. The enzyme selectively reduces one enantiomer of the keto amide to the corresponding β-amino amide. Simultaneously, a racemization catalyst (either chemical or enzymatic) continuously interconverts the keto amide enantiomers. This allows for the theoretical conversion of 100% of the starting material into a single, highly enantioenriched diastereomer of the α-alkyl-β-amino amide product. Studies have shown that commercial (R)-selective transaminases can produce anti-diastereoisomers with high diastereomeric ratios (up to 96%) and excellent enantiomeric excess (>99%). colab.ws Asymmetric hydrogenation of α-alkyl-substituted β-keto amides via DKR using ruthenium catalysts has also been shown to afford products with ≥99% ee and anti/syn ratios of ≥99:1. nih.gov
Table 4: Transaminase-Mediated Dynamic Kinetic Resolution of α-Alkyl-β-Keto Amides
| Transaminase Type | Substrate | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Isolated Yield | Reference |
|---|---|---|---|---|---|
| (R)-selective TAs | Racemic α-alkyl-β-keto amides | Up to 96:4 | >99% | 45-90% | colab.ws |
This table summarizes the high selectivity achieved in the biocatalytic synthesis of α-alkyl-β-amino amides.
Synthesis of Specific Stereoisomers and Closely Related Derivatives of 2-Ethyl-3-methylpentanamide
The controlled synthesis of specific stereoisomers of 2-ethyl-3-methylpentanamide is crucial for understanding its structure-activity relationship. This section details methods for preparing single stereoisomers and diastereomeric mixtures, as well as synthetic routes starting from chiral building blocks.
Preparation of Single Stereoisomers and Diastereomeric Mixtures
The preparation of single enantiomers and diastereomeric mixtures often involves stereoselective reduction or olefination reactions, followed by separation techniques. For instance, the synthesis of the four diastereomers of 2-ethyl-3-methyl-5-phenylpentanoic acid, a related derivative, has been achieved through a multi-step process. This process can be adapted for the synthesis of the target amide.
In some cases, the ratio of diastereomers can be influenced by reaction conditions such as the concentration of acid catalysts and reaction time. For example, the acid hydrolysis of certain intermediates can yield varying ratios of epimeric products. nih.gov While some diastereomeric mixtures can be challenging to separate via standard column chromatography, their separation can sometimes be achieved after subsequent chemical transformations. nih.gov
Synthetic Routes Originating from Chiral Precursors (e.g., L-Isoleucine Derivatives)
A powerful strategy for synthesizing enantiomerically pure compounds is to start from a chiral precursor. L-isoleucine, with its inherent stereochemistry, serves as an excellent starting material for the synthesis of this compound analogues.
A general approach involves the amidation of the carboxyl group of a protected L-isoleucine derivative. researchgate.net For example, N-tert-butyloxycarbonyl-L-isoleucine can be reacted with various amines in the presence of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to form the corresponding amides. researchgate.net The use of HOBt is known to minimize epimerization and improve reaction yields. researchgate.netluxembourg-bio.com Subsequent deprotection of the N-terminal protecting group yields the desired chiral amide derivative. researchgate.net
Methodological Advancements in Amide Bond Formation with Stereocontrol
Recent advancements in organic synthesis have led to the development of sophisticated methods for forming amide bonds with a high degree of stereocontrol. These methods often employ catalytic systems and leverage non-covalent interactions to dictate the stereochemical outcome.
Catalytic Systems for Enantioselective Amide Synthesis
The development of catalytic systems for the enantioselective synthesis of amides is an active area of research. These systems often involve transition metal catalysts or organocatalysts that can effectively control the stereochemistry of the newly formed C-N bond.
Visible-light photoredox catalysis has emerged as a powerful tool for amide synthesis under mild conditions. nih.gov While many of these methods are still under development for broad-scale enantioselective applications, they offer a promising alternative to traditional methods. nih.gov Dual catalytic systems, combining a transition metal catalyst with a photoredox catalyst, have shown success in certain amidation reactions. nih.gov
Enzymatic catalysis also presents a green and highly selective approach to amide bond formation. nih.gov Amide bond synthetase (ABS) enzymes, for example, can catalyze amide formation in an environmentally friendly manner. nih.gov Integrating these enzymes with other biocatalysts in cascade reactions can lead to highly enantioselective and scalable processes for producing valuable amide products. nih.gov
Another innovative approach involves the co-catalyzed carbene N-H insertion reaction, using an achiral rhodium catalyst and a chiral squaramide. researchgate.net This method has proven effective for the enantioselective synthesis of chiral amides from primary amides, featuring mild conditions, rapid reaction rates, and a broad substrate scope with excellent enantioselectivity. researchgate.net
Role of Non-Covalent Interactions in Enantiocontrol Mechanisms
Non-covalent interactions play a crucial role in dictating the enantioselectivity of many catalytic reactions. rsc.orgnih.gov These interactions, such as hydrogen bonding and ion pairing, can create a well-defined chiral environment around the reacting molecules, thereby controlling the stereochemical outcome. rsc.orgmdpi.com
In the context of amide synthesis, non-covalent interactions between a chiral catalyst and the reaction intermediates can be critical for achieving high enantiocontrol. researchgate.net For instance, in the rhodium and squaramide co-catalyzed carbene N-H insertion, mechanistic studies have revealed that non-covalent interactions between the catalyst and the reaction intermediate are pivotal for enantiocontrol. researchgate.net
The use of bifunctional catalysts, which can engage in multiple non-covalent interactions with the substrates, is a particularly effective strategy. mdpi.com For example, chiral thiourea (B124793) or squaramide-based catalysts can activate reactants through hydrogen bonding, leading to highly enantioselective transformations. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the nature of these non-covalent interactions and their influence on the transition states, providing valuable insights for the design of more efficient and selective catalysts. mdpi.comacs.org
Chemical Reactivity and Derivatization of 2r,3s 2 Ethyl 3 Methylpentanamide
Fundamental Reaction Pathways of the Amide Functional Group
The amide bond in (2R,3S)-2-ethyl-3-methylpentanamide can be cleaved or modified through several fundamental reaction pathways.
Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and basic conditions, although these reactions are typically slower than the hydrolysis of esters. libretexts.org
Under acidic conditions , the hydrolysis of this compound would require heating with a strong acid like sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion under the acidic conditions) yields (2R,3S)-2-ethyl-3-methylpentanoic acid. youtube.com
In basic hydrolysis , this compound would be heated with a strong base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide ion, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ammonia. libretexts.orgbyjus.com
| Reaction | Conditions | Products |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | (2R,3S)-2-Ethyl-3-methylpentanoic acid, Ammonium chloride/sulfate |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Sodium/Potassium (2R,3S)-2-ethyl-3-methylpentanoate, Ammonia |
As a primary amide, this compound can undergo reactions at the nitrogen atom.
N-Alkylation of primary amides can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amide nitrogen. However, various methods have been developed to achieve this transformation. One common approach involves the use of a strong base to deprotonate the amide, followed by reaction with an alkyl halide. wikipedia.org Another method is the reductive amination of aldehydes or ketones in the presence of the amide. google.com
N-Acylation of this compound would lead to the formation of an imide. This can be achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or an acid catalyst. rsc.orgorganic-chemistry.org For example, reaction with acetic anhydride would yield N-acetyl-(2R,3S)-2-ethyl-3-methylpentanamide.
| Reaction | Reagents | Product Type |
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-(2R,3S)-2-ethyl-3-methylpentanamide |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | N-Acyl-(2R,3S)-2-ethyl-3-methylpentanamide (an imide) |
Advanced Transformations and Functional Group Interconversions
Beyond the fundamental reactions, the amide group of this compound can be transformed into other functional groups, and its stereochemistry can be a key consideration in these reactions.
Given the chiral nature of this compound, reactions that proceed with retention of stereochemistry at the α-carbon are of significant interest. While many reactions involving the carbonyl group proceed through planar intermediates that can lead to racemization, specific methods have been developed for stereoretentive transformations. For instance, certain reductions or rearrangements can be designed to occur with high stereoselectivity. One approach to achieving stereoretentive amidation from chiral alcohols has been reported, which could be conceptually applied in reverse or to further transformations of the amide. nih.govchemistryviews.org
Modifications at the amide nitrogen have been discussed under N-alkylation and N-acylation. At the carbonyl carbon , the amide can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. savemyexams.com The reaction involves the reduction of the carbonyl group to a methylene (B1212753) group, converting this compound into (2R,3S)-2-ethyl-3-methylpentan-1-amine.
| Reaction | Reagent | Product |
| Reduction of Amide | Lithium aluminum hydride (LiAlH₄) | (2R,3S)-2-Ethyl-3-methylpentan-1-amine |
Derivatization for Specialized Chemical Applications
Derivatization of this compound can be performed to alter its physical or chemical properties for specific applications, such as enhancing its detectability in analytical methods. For instance, in chromatography, derivatization is a common strategy to improve the volatility or the response to a specific detector. researchgate.net While derivatization often targets primary and secondary amines, the amide functional group can also be a handle for such modifications, for example, through reactions that introduce a chromophore or a fluorophore. thermofisher.comnih.gov
One potential derivatization strategy could involve the hydrolysis of the amide to the corresponding carboxylic acid and amine, followed by derivatization of the amine with a suitable reagent like dansyl chloride or o-phthalaldehyde (B127526) (OPA). nih.gov
Synthesis of C2-Symmetric Chiral Tetraamide Compounds and Related Structures
The synthesis of C2-symmetric chiral tetraamide compounds from this compound represents a specialized area of its derivatization. C2-symmetric molecules are of significant interest in asymmetric catalysis, where they can act as chiral ligands for metal catalysts, inducing high levels of enantioselectivity in chemical transformations. The synthesis of such tetraamides typically involves the coupling of two molecules of a chiral amine, derived from the parent amide, with a dicarboxylic acid or a related dielectrophilic reagent.
While specific literature detailing the synthesis of C2-symmetric chiral tetraamide compounds directly from this compound is not extensively documented in readily accessible scientific literature, the general principles of amide and amine chemistry allow for the postulation of a synthetic pathway.
A plausible synthetic route would first involve the reduction of the amide group in this compound to the corresponding chiral amine, (2R,3S)-2-Ethyl-3-methylpentan-1-amine. This reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Once the chiral amine is obtained, it can be reacted with a suitable C2-symmetric dicarboxylic acid chloride, such as (R,R)-tartaric acid dichloride, or other diacyl chlorides like oxalyl chloride or succinyl chloride, in the presence of a base to neutralize the HCl generated during the reaction. This would lead to the formation of a C2-symmetric tetraamide. The stoichiometry of the reactants would be crucial to ensure the formation of the desired tetraamide structure.
Table 1: Postulated Reactants for the Synthesis of a C2-Symmetric Tetraamide
| Reactant 1 (Chiral Amine Precursor) | Reactant 2 (Dianhydride/Diacyl Chloride) |
| This compound | Oxalyl dichloride |
| Succinyl chloride | |
| Adipoyl chloride | |
| (R,R)-Tartaric acid dichloride |
The resulting C2-symmetric tetraamide compounds would possess four amide groups and maintain the chirality of the original this compound. The specific properties and applications of these tetraamides would depend on the nature of the linker derived from the dicarboxylic acid. These compounds could potentially serve as chiral ligands in a variety of metal-catalyzed asymmetric reactions.
Table 2: Potential C2-Symmetric Tetraamide Products
| Chiral Amine Moiety | Linker | Resulting Tetraamide Structure |
| (2R,3S)-2-Ethyl-3-methylpentan-1-amino | Oxalyl | N,N'-((2R,3S),(2'R,3'S)-diethyl-dimethyl-hexanediyl)dioxalamide |
| (2R,3S)-2-Ethyl-3-methylpentan-1-amino | Succinyl | N,N'-((2R,3S),(2'R,3'S)-diethyl-dimethyl-hexanediyl)disuccinamide |
| (2R,3S)-2-Ethyl-3-methylpentan-1-amino | Adipoyl | N,N'-((2R,3S),(2'R,3'S)-diethyl-dimethyl-hexanediyl)diadipamide |
| (2R,3S)-2-Ethyl-3-methylpentan-1-amino | (R,R)-Tartaryl | N,N'-((2R,3S),(2'R,3'S)-diethyl-dimethyl-hexanediyl)di-(R,R)-tartaramide |
The characterization of these synthesized tetraamides would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structure and purity. The chiral nature of these compounds could be confirmed using polarimetry and circular dichroism. The utility of these novel tetraamides as chiral ligands would then be explored in various asymmetric catalytic reactions, with the goal of achieving high enantiomeric excesses in the products.
Advanced Analytical Characterization Techniques for 2r,3s 2 Ethyl 3 Methylpentanamide
Spectroscopic Methods for Definitive Structural Confirmation
Spectroscopic techniques provide fundamental information about the molecular framework and functional groups present in (2R,3S)-2-Ethyl-3-methylpentanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts for this compound are influenced by the neighboring functional groups and the molecule's stereochemistry.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 5.5 - 7.5 | Broad singlet | 2H |
| -CH(CO) | 2.0 - 2.5 | Multiplet | 1H |
| -CH(CH₃) | 1.8 - 2.2 | Multiplet | 1H |
| -CH₂CH₃ (alpha) | 1.4 - 1.8 | Multiplet | 2H |
| -CH₂CH₃ (beta) | 1.1 - 1.5 | Multiplet | 2H |
| -CH(CH₃) | 0.9 - 1.1 | Doublet | 3H |
| -CH₂CH₃ (alpha) | 0.8 - 1.0 | Triplet | 3H |
| -CH₂CH₃ (beta) | 0.7 - 0.9 | Triplet | 3H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the chirality of the molecule, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals in the ¹³C NMR spectrum. youtube.com Carbonyl carbons are typically observed at the lower field end of the spectrum (160-220 ppm), while sp³-hybridized carbons appear in the upfield region (0-90 ppm). libretexts.org
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 170 - 180 |
| C2 | 45 - 55 |
| C3 | 35 - 45 |
| Ethyl-CH₂ | 20 - 30 |
| Pentyl-CH₂ | 25 - 35 |
| Methyl-CH₃ | 10 - 20 |
| Ethyl-CH₃ | 10 - 15 |
| Pentyl-CH₃ | 10 - 15 |
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for establishing the relative stereochemistry at the C2 and C3 chiral centers by observing through-space interactions between specific protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amide group. youtube.comspectroscopyonline.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3350 - 3180 | Strong, two bands |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |
| C=O Stretch (Amide I band) | ~1650 | Strong |
| N-H Bend (Amide II band) | ~1550 | Strong |
| C-N Stretch | 1420 - 1400 | Medium |
The presence of two distinct N-H stretching bands is characteristic of a primary amide. nih.govcdnsciencepub.com The exact positions of these bands can be influenced by hydrogen bonding. cdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of this compound (C₈H₁₇NO) is 143.131014 g/mol . nih.govchemspider.com HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to this value with high precision (typically within 5 ppm). mdpi.com This technique confirms the molecular formula and rules out other potential elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing cleavage of the amide bond. rsc.org
| Parameter | Value |
| Molecular Formula | C₈H₁₇NO |
| Calculated Exact Mass | 143.131014 u |
| Expected [M+H]⁺ | 144.13832 u |
Chromatographic Techniques for Purity and Stereoisomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining the enantiomeric and diastereomeric excess.
Chiral Gas Chromatography (GC) for Enantiomeric Analysis
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. gcms.cz To analyze the four possible stereoisomers of 2-Ethyl-3-methylpentanamide, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are commonly used for the separation of chiral amides. acs.org The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times. For GC analysis, derivatization of the amide may be necessary to improve volatility and chromatographic performance.
An illustrative chiral GC method for the analysis of the four stereoisomers could involve the following:
| Parameter | Condition |
| Column | Chiral GC column (e.g., Astec CHIRALDEX® G-TA) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Under these conditions, the four stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—would be expected to elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess of the desired (2R,3S) isomer.
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation of stereoisomers. nih.gov Chiral HPLC can be performed in two main ways: using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. tcichemicals.com
For the direct separation of the four stereoisomers of 2-Ethyl-3-methylpentanamide, a chiral column would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amides. nih.gov
An example of a chiral HPLC method is outlined below:
| Parameter | Condition |
| Column | Chiral HPLC column (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
This method would allow for the separation of the (2R,3S) and (2S,3R) enantiomeric pair from the (2R,3R) and (2S,3S) enantiomeric pair. The relative peak areas would be used to calculate the diastereomeric and enantiomeric excess of the sample.
Theoretical and Computational Chemistry of 2r,3s 2 Ethyl 3 Methylpentanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (2R,3S)-2-ethyl-3-methylpentanamide. By solving approximations of the Schrödinger equation for this molecule, key electronic properties can be determined. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
The HOMO-LUMO gap is a critical parameter derived from these calculations, as it provides insight into the molecule's kinetic stability and reactivity. A larger gap typically implies greater stability. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. For instance, the carbonyl oxygen of the amide group is expected to be a region of high electron density and thus a site for electrophilic attack.
Table 1: Representative Electronic Properties of a Chiral Amide Calculated via DFT
| Property | Calculated Value (Representative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are representative and are based on typical DFT calculations for similar acyclic chiral amides.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about a single, optimized geometry, this compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the vast conformational space of such molecules. nih.gov By simulating the movement of atoms over time, based on a classical force field, MD can identify the most stable, low-energy conformations and the energetic barriers between them. acs.org
For this particular molecule, key dihedral angles, such as those around the C(O)-N bond and the C2-C3 bond, would be of primary interest. The rotation around the amide C(O)-N bond is known to have a significant energy barrier due to partial double bond character. researchgate.net MD simulations can reveal the preferred orientations of the ethyl and methyl groups, which are crucial for understanding its interactions and stereochemical influence.
Table 2: Key Dihedral Angles and Their Preferred Orientations from MD Simulations (Hypothetical)
| Dihedral Angle | Atoms Involved | Predicted Stable Conformation(s) |
| ω (Amide Bond) | O=C-N-H | ~180° (trans) |
| φ (Cα-C bond) | C-Cα-C(O)-N | Multiple low-energy staggered conformations |
| ψ (Cβ-Cα bond) | C-Cβ-Cα-C(O) | Multiple low-energy staggered conformations |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and stereochemistry of a molecule. researchgate.net For this compound, the calculation of NMR chemical shifts (¹H and ¹³C) is particularly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts for all possible stereoisomers. researchgate.net Comparing these predicted spectra with an experimental spectrum can be a definitive method for structural assignment.
Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed. These calculations can predict the vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the amide group. This can aid in the interpretation of experimental IR spectra.
Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Shift (C=O) | ~175 ppm | ~174 ppm |
| ¹H NMR Shift (N-H) | ~6.5 ppm | ~6.4 ppm |
| IR Stretch (C=O) | ~1650 cm⁻¹ | ~1645 cm⁻¹ |
Note: These values are illustrative and demonstrate the typical agreement between predicted and experimental data for similar molecules.
Modeling of Reaction Mechanisms and Transition State Structures
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through a stereoselective process, modeling the reaction pathway is crucial. This involves locating the transition state structures for the key bond-forming steps. The energy of these transition states determines the rate and feasibility of the reaction.
For example, if this amide were synthesized via a reaction analogous to an aldol (B89426) addition followed by an oxidation and amidation, DFT calculations could be used to model the transition states for the C-C bond formation. acs.org By comparing the energies of the transition states leading to different stereoisomeric products, the origins of the observed stereoselectivity can be understood. nih.gov
Elucidation of Non-Covalent Interactions Influencing Stereoselectivity
The stereochemical outcome of reactions leading to molecules like this compound is often governed by subtle non-covalent interactions in the transition state. These can include steric hindrance, hydrogen bonding, and dipole-dipole interactions. Computational models can map and quantify these interactions.
In a potential stereoselective synthesis, the chiral centers at C2 and C3 are established. The transition state model would reveal why the approach of the reagents to form the (2R,3S) isomer is energetically favored over the formation of other diastereomers. For instance, steric repulsion between the developing ethyl and methyl groups and other substituents on the reacting partners would be a key factor. nih.gov The analysis of these non-covalent interactions provides a rational basis for designing more selective synthetic methods.
Applications of 2r,3s 2 Ethyl 3 Methylpentanamide in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, as different enantiomers or diastereomers can have vastly different biological activities. Chiral building blocks are pre-made, enantiomerically pure molecules that chemists incorporate into a larger structure, thereby transferring the pre-existing stereochemistry into the final product. This strategy simplifies the synthetic process by avoiding the often complex steps required to set stereocenters from scratch.
(2R,3S)-2-Ethyl-3-methylpentanamide serves as such a building block. Its utility begins with the synthesis of its precursor, (2R,3S)-2-ethyl-3-methylpentanoic acid. nih.gov The controlled synthesis of this acid, for instance through the non-catalytic, low-temperature oxidation of 2-ethyl-3-methyl pentanal, provides the necessary chiral core. google.com Once synthesized, this chiral carboxylic acid can be readily converted into the primary amide this compound through standard amidation reactions.
The resulting amide is a stable, crystalline solid that can be used in a variety of coupling reactions. researchgate.net As a chiral synthon, it provides a pre-defined stereochemical framework (the (2R,3S) configuration), which is crucial for building up more complex molecules where biological activity is dependent on a precise three-dimensional shape. rsc.org The amide's N-H bonds can also be functionalized, allowing it to be integrated into peptide-like structures or other complex scaffolds. researchgate.net
Table 1: Strategies for Asymmetric Synthesis of α-Branched Carbonyls
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. | High stereocontrol, well-established, but requires additional steps for attachment and removal. |
| Organocatalysis | Small organic molecules are used as catalysts to promote enantioselective reactions, such as the alkylation of aldehydes or ketones. nih.gov | Metal-free, environmentally benign, can produce high enantiomeric excess. |
| Transition-Metal Catalysis | Chiral ligands combined with transition metals (e.g., Palladium, Nickel, Rhodium) catalyze asymmetric C-C and C-N bond formations. rsc.orgnih.gov | High efficiency and selectivity, broad substrate scope. nih.gov |
| Enzyme-Catalyzed Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Integration into the Synthesis of Chiral Natural Product Fragments and Derivatives
Many complex natural products, particularly those with potent biological activity, are characterized by their intricate and highly specific stereochemistry. The branched alkyl chain motif found in this compound is a recurring structural element in several classes of these molecules.
Macrocyclic compounds like the Calyculins (potent protein phosphatase inhibitors) and Ansamycins (a class of antibiotics) feature complex polyketide backbones. These backbones are often decorated with short, branched alkyl side chains, and their specific stereochemistry is critical for the molecule's ability to bind to its biological target.
For example, the total synthesis of Calyculin A involves the careful construction of various fragments that are later joined together. Some of these fragments contain chiral centers with alkyl branching patterns similar to that of this compound. While direct incorporation of this specific amide may not be documented, the use of such precisely configured building blocks is a key strategy. Chemists synthesize these fragments to ensure that the multiple stereocenters in the final macrocycle are correctly oriented relative to one another, a requirement for biological function.
Polyketides are a large class of natural products synthesized in bacteria, fungi, and plants by large enzyme complexes known as polyketide synthases (PKSs). nih.gov These enzymes assemble complex carbon chains by sequentially adding two-carbon or three-carbon "extender units," often derived from malonyl-CoA or methylmalonyl-CoA. nih.gov The structure of this compound is characteristic of a fragment derived from a PKS pathway that utilizes both methylmalonyl-CoA and ethylmalonyl-CoA extender units.
Understanding this biosynthetic origin provides a blueprint for laboratory synthesis. This compound can be viewed as a stable, synthetically accessible intermediate that mimics a fragment of a natural polyketide chain. In this role, it can be used in the total synthesis of polyketide natural products or their analogs, providing a key piece of the molecular puzzle with the correct stereochemistry already installed.
Table 2: Common Extender Units in Polyketide Biosynthesis
| Extender Unit | Incorporated Fragment | Resulting Structure |
| Malonyl-CoA | Acetate | -CH₂-C(=O)- |
| (2S)-Methylmalonyl-CoA | Propionate | -CH(CH₃)-C(=O)- |
| (2S)-Ethylmalonyl-CoA | Butyrate | -CH(CH₂CH₃)-C(=O)- |
Contributions to Medicinal Chemistry Scaffold Development (from a synthetic methodology perspective)
From a synthetic standpoint, the development of new drugs often relies on the creation of molecular scaffolds that can be systematically modified to optimize biological activity and pharmacokinetic properties. The chiral amide structure is a cornerstone of modern medicinal chemistry.
The amide bond is a fundamental feature of peptides and proteins, making it an ideal functional group for designing molecules that interact with biological systems. rsc.org Chiral amides, especially those with branching at the α-carbon like this compound, are particularly important for several reasons:
Structural Rigidity: The branching restricts rotation around the adjacent single bonds, helping to lock the molecule into a specific conformation. This pre-organization can lead to stronger and more selective binding to a biological target.
Metabolic Stability: Bulky groups near the amide bond can shield it from being broken down by metabolic enzymes (proteases), increasing the drug's lifespan in the body.
Three-Dimensional Diversity: The specific (2R,3S) stereochemistry provides a well-defined vector in three-dimensional space, allowing chemists to design molecules that can precisely match the shape of a protein's binding pocket. rsc.org
Chemical probes are small molecules designed to study the function of specific proteins, often enzymes, within a complex biological environment like a living cell. nih.gov These probes typically consist of three parts: a recognition element that binds to the target protein, a reactive group that can form a permanent bond with the enzyme, and a reporter tag (like a fluorescent dye) that allows for detection. nih.gov
A chiral molecule like this compound is an excellent starting point for designing a highly selective chemical probe. nih.gov Its specific stereochemistry can serve as the recognition element for an enzyme that processes chiral substrates. The amide group can be modified to attach a reactive "warhead" (e.g., an α-chloroacetamide) and a reporter tag. nih.gov The resulting probe would be expected to show stereoselective binding, reacting preferentially with its target enzyme over other proteins. This selectivity is crucial for accurately identifying the function and activity of an enzyme in its natural setting. nih.gov
Future Research Directions for 2r,3s 2 Ethyl 3 Methylpentanamide
Development of Novel Asymmetric Synthetic Pathways with Enhanced Efficiency and Selectivity
The creation of enantiomerically pure compounds is a cornerstone of modern chemistry. acs.org Future research should prioritize the development of highly efficient and selective asymmetric syntheses for (2R,3S)-2-Ethyl-3-methylpentanamide.
Current strategies for synthesizing chiral amides often rely on the use of chiral auxiliaries, which are stoichiometrically attached to an achiral substrate to direct a stereoselective reaction. nih.gov While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary. A more advanced and sustainable approach would be the development of catalytic asymmetric methods. acs.org This could involve:
Transition Metal Catalysis: The use of chiral transition metal complexes, such as those based on rhodium, iridium, or copper, could facilitate the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective alkylation of a prochiral enolate. bohrium.comnih.gov The design of novel chiral ligands that can effectively control the stereochemistry at both the α and β positions of the pentanamide (B147674) backbone would be a significant advancement. organicchemistrydata.org
Organocatalysis: Chiral small organic molecules can be powerful catalysts for asymmetric transformations. nebraska.edu Research into organocatalytic methods, such as enamine or iminium ion catalysis, could provide metal-free and environmentally benign routes to this compound.
Biocatalysis: The use of enzymes, such as engineered transaminases or oxidases, offers the potential for highly selective and sustainable synthesis under mild conditions. rsc.org Exploring enzymatic routes for the synthesis of chiral amines, which could then be converted to the target amide, is a promising direction.
A key focus of this research should be on improving atom economy and reducing waste, in line with the principles of green chemistry. acs.org
Comprehensive Investigation of the Compound's Reactivity Profile and Derived Transformations
A thorough understanding of the reactivity of this compound is crucial for its application as a synthetic intermediate. Future studies should systematically explore its chemical transformations.
The presence of two stereocenters and a reactive amide functional group suggests a rich and varied reactivity profile. Key areas for investigation include:
Enolate Chemistry: The generation of a chiral enolate from this compound would open up a wide range of C-C bond-forming reactions. The stereochemical outcome of alkylation, aldol (B89426), and Michael addition reactions of this enolate should be investigated to understand the directing effects of the existing stereocenters. bohrium.comorganicchemistrydata.org
Amide Bond Transformations: The amide bond itself can be a versatile functional group. Research into the selective reduction of the amide to the corresponding amine, (2R,3S)-2-ethyl-3-methylpentan-1-amine, would provide access to a new class of chiral building blocks. masterorganicchemistry.com Conversely, hydrolysis of the amide, which can be challenging for sterically hindered amides, would yield the corresponding carboxylic acid, (2R,3S)-2-ethyl-3-methylpentanoic acid. acs.orgchemguide.co.uk The development of mild and efficient methods for these transformations is highly desirable. arkat-usa.orgmasterorganicchemistry.com
Cycloaddition Reactions: If the molecule can be converted into an unsaturated derivative, such as a chiral α,β-unsaturated amide, it could participate in stereoselective cycloaddition reactions, such as Diels-Alder or [3+3] cycloadditions, to construct complex cyclic structures. acs.orgacs.org
Refinement and Development of Advanced Analytical Methodologies for Comprehensive Characterization
The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is paramount. Future research should focus on the development and application of advanced analytical techniques for its comprehensive characterization.
While standard techniques like NMR spectroscopy and mass spectrometry are essential, more sophisticated methods could provide deeper insights:
Chiral Chromatography: The development of highly efficient chiral stationary phases for HPLC and GC would be crucial for the accurate determination of enantiomeric and diastereomeric purity.
Advanced NMR Techniques: The use of chiral solvating or derivatizing agents, such as Mosher's acid, in conjunction with 2D NMR techniques like NOESY and ROESY, can be invaluable for confirming the relative and absolute stereochemistry. acs.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques, coupled with quantum chemical calculations, can provide definitive assignments of the absolute configuration without the need for crystalline material.
Computational Design of Analogues with Tailored Chemical Reactivity or Synthetic Utility
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. organicchemistrydata.org Future research should leverage these tools to design analogues of this compound with tailored reactivity or synthetic utility.
In Silico Screening: Computational methods can be used to screen virtual libraries of analogues to predict their reactivity in various chemical transformations. This could help identify derivatives with enhanced stereoselectivity in subsequent reactions.
Catalyst Design: For catalytic syntheses, computational modeling can aid in the design of new chiral ligands or catalysts that are specifically optimized for the synthesis of the target compound and its analogues. Machine learning algorithms are also emerging as a powerful tool in this area. organicchemistrydata.org
Physicochemical Property Prediction: The prediction of key physicochemical properties, such as solubility and stability, can guide the design of analogues that are more amenable to specific applications.
Expanded Applications in Diversified Chemical Synthesis and Materials Science
Beyond its role as a synthetic target, this compound and its derivatives could find applications in various areas of chemical synthesis and materials science.
Chiral Building Blocks: The enantiomerically pure nature of this compound makes it an attractive building block for the synthesis of more complex chiral molecules, such as natural products and pharmaceuticals. nih.gov
Chiral Ligands: The amine or carboxylic acid derivatives of this compound could be used as chiral ligands in asymmetric catalysis. The specific stereochemistry of the molecule could impart unique selectivity in metal-catalyzed reactions.
Polymer Chemistry: Chiral amides can be incorporated into polymers to create materials with unique properties, such as chiral recognition capabilities or specific optical activities. The development of polymers incorporating the this compound motif could lead to new functional materials.
By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere synthetic target into a valuable tool for innovation in chemistry and materials science.
Q & A
Q. What are the standard synthetic routes for (2R,3S)-2-Ethyl-3-methylpentanamide?
The synthesis typically involves coupling chiral intermediates. For example, (S)-2-amino-4-methylpentanoic acid can react with a substituted ethylamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond . Protecting groups may be employed to preserve stereochemical integrity during intermediate steps .
Q. How is the stereochemical configuration confirmed for this compound?
Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are standard. Polarimetry and X-ray crystallography may also validate enantiomeric purity . For example, Rogers’s η parameter or Flack’s x parameter can estimate enantiomorph polarity in crystallographic studies .
Q. What analytical techniques ensure purity and structural fidelity?
High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while mass spectrometry (MS) confirms molecular weight. NMR (¹H and ¹³C) resolves stereochemistry and functional groups .
Advanced Research Questions
Q. How do enantiomeric impurities affect pharmacological activity, and how can they be mitigated?
Minor enantiomeric impurities may alter receptor binding or metabolic stability. For example, (2S,3S)-valnoctamide shows slightly reduced anticonvulsant potency compared to (2R,3S)-valnoctamide . Mitigation strategies include:
- Enzymatic resolution : Using lipases or esterases to separate racemic mixtures .
- Chiral catalysts : Asymmetric synthesis with catalysts like BINAP-ruthenium complexes to enhance enantioselectivity .
- Quality control : Rigorous chiral HPLC validation during synthesis .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from metabolic differences or bioavailability. Methodological approaches include:
- Pharmacokinetic profiling : Compare plasma/tissue concentrations and metabolite identification (e.g., LC-MS/MS) .
- Species-specific assays : Use humanized liver models or primary hepatocytes to bridge in vitro-in vivo gaps .
- Dose-response studies : Establish therapeutic windows using rodent seizure models (e.g., maximal electroshock test) .
Q. What metabolic pathways differentiate this compound from valproate?
Unlike valproate, this compound is not metabolized to teratogenic derivatives, reducing embryotoxicity risks. Key methods to study metabolism:
- In vitro microsomal assays : Liver microsomes from humans/mice to identify phase I/II metabolites .
- Stable isotope tracing : Track metabolic fate using ¹³C-labeled analogs .
Q. How to design preclinical toxicity studies considering species-specific metabolism?
- Comparative toxicogenomics : Identify conserved metabolic pathways across species using RNA sequencing .
- Embryotoxicity models : Use transgenic mice susceptible to neural tube defects (e.g., valproate-sensitive strains) .
- Neurobehavioral assays : Evaluate motor function and memory in rodents post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
